
Methylestradienedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylestradienedione, also known as 18-Methyl-4,9-oestradien-3,17-dione, is a synthetic anabolic steroid with the molecular formula C19H24O2 and a molecular weight of 284.393 g/mol . It is a derivative of the naturally occurring hormone estradiol and is known for its potent anabolic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylestradienedione can be synthesized through various chemical routes. One common method involves the reaction of estradiol with methylating agents under specific conditions to introduce the methyl group at the 18th position. The reaction typically requires the use of strong bases and organic solvents to facilitate the methylation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and crystallization to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
Methylestradienedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methylestradienedione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex steroidal compounds.
Biology: Researchers study its effects on cellular processes and hormone regulation.
Medicine: It is investigated for its potential therapeutic uses in hormone replacement therapy and muscle wasting conditions.
Industry: This compound is used in the production of various pharmaceutical products.
Wirkmechanismus
Methylestradienedione exerts its effects by binding to androgen receptors in the body. This binding activates specific molecular pathways that lead to increased protein synthesis and muscle growth. The compound also influences the regulation of other hormones, contributing to its anabolic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoxydienone: Another synthetic anabolic steroid with similar properties.
Estradiol: The naturally occurring hormone from which methylestradienedione is derived.
Testosterone: A well-known anabolic steroid with comparable effects.
Uniqueness
This compound is unique due to its specific chemical structure, which allows for potent anabolic effects with potentially fewer side effects compared to other steroids. Its ability to selectively bind to androgen receptors makes it a valuable compound in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C19H24O2 |
|---|---|
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
13-ethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H24O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,16-17H,2-10H2,1H3 |
InChI-Schlüssel |
AZLYZQJFFGOZPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




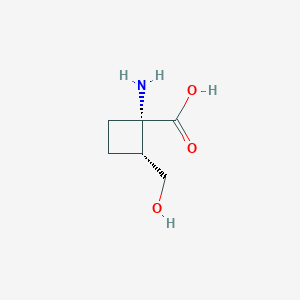
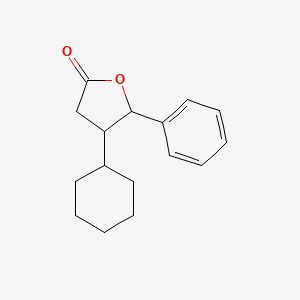
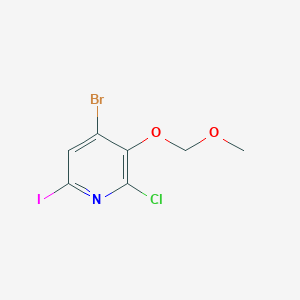

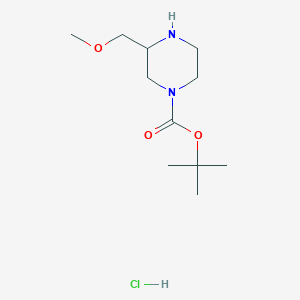



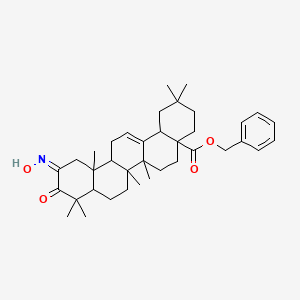
![3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12281762.png)
![potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12281765.png)

